molecular formula C3H7I B156323 2-Iodopropane CAS No. 75-30-9

2-Iodopropane

Cat. No. B156323
CAS RN: 75-30-9
M. Wt: 169.99 g/mol
InChI Key: FMKOJHQHASLBPH-UHFFFAOYSA-N
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Description

2-Iodopropane, also known as isopropyl iodide, is a halogenated hydrocarbon with the chemical formula C3H7I. It is used in various chemical reactions and as an intermediate in organic synthesis due to its reactivity.

Synthesis Analysis

The synthesis of 2-iodopropane can involve various chemical pathways. For instance, it can be synthesized through a catalytic reduction process where nickel(II) salen-coated electrodes are used to catalytically reduce 2-iodopropane to form a 2-propyl radical . Additionally, 2-iodopropane can be generated in radiochemical reactions for the development of PET tracers, as demonstrated in the synthesis of 1-iodo-2-[11C]methylpropane .

Molecular Structure Analysis

The molecular structure and conformation of 2-iodopropane have been extensively studied. Gas-phase electron diffraction and microwave spectroscopy data, along with ab initio calculations, have provided detailed insights into the bond distances and valence angles of 2-iodopropane . The ionization energies and spin-orbit states of 2-iodopropane ions have also been determined using mass-analyzed threshold ionization spectroscopy .

Chemical Reactions Analysis

2-Iodopropane participates in various chemical reactions. It can undergo photodissociation, leading to the formation of different products such as I* and I atoms, as well as HI and alkene . Surface reactions of 2-iodopropane on GaAs(100) have been studied, revealing processes like self-coupling, β-hydride elimination, and reductive elimination reactions . Additionally, 2-iodopropane can react with unsaturated systems, leading to radical addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodopropane are influenced by its molecular structure. The accurate potential energy diagram for the dissociation of the C3H7I system has been established, providing insights into the heat of formation and proton affinity . The study of its surface reactions on GaAs(100) also contributes to understanding its reactivity and the potential for carbon-carbon bond formation . Moreover, the development and validation of an analytical procedure to control residual 2-iodopropane in latanoprost highlight its significance in pharmaceutical synthesis and the need for precise quantification due to its potential genotoxicity .

Scientific Research Applications

Spectroscopy and Ionization

  • One-Photon Mass-Analyzed Threshold Ionization Spectroscopy : This study used 2-iodopropane to determine accurate ionization energies and observed dissociation in highly excited Rydberg neutrals, contributing to a better understanding of molecular ionization processes (Park, Kim, & Kim, 2001).

Photodissociation Dynamics

  • Subpicosecond HI Elimination in Photodissociation : The research explored the photodissociation dynamics of 1-iodopropane and 2-iodopropane, finding that 1,2-HI elimination occurs on subpicosecond timescales, which is crucial for understanding molecular fragmentation processes (Todt, Datta, Rose, Leung, & Davis, 2020).

Chemical Synthesis

  • Analytical Procedure Control : This study focused on developing and validating a method to determine the residual 2-iodopropane in latanoprost, a medication, underscoring its role in pharmaceutical synthesis (Groman & Stolarczyk, 2010).

Fragmentation Dynamics

  • Covariant Native Frame Analysis : Investigated the fragmentation dynamics of 1-iodopropane and 2-iodopropane ions, providing insights into the molecular fragmentation mechanisms, which is valuable in fields like mass spectrometry (McManus et al., 2022).

Catalytic Reduction

  • Catalytic Reduction at Carbon Electrodes : This research demonstrated that 2-iodopropane can be catalytically reduced to form radicals, which has implications for organic synthesis and electrochemistry (Dahm & Peters, 1994).

Microbial Fuel Cells

  • Selective Enrichment of Electrogenic Bacteria : Explored the role of iodopropane in the selective enrichment of electrogenic bacteria for fuel cell applications, highlighting its potential in biotechnological applications (Krishna & Mohan, 2016).

Conformational Studies

  • Conformational Analysis : Studies on 1-iodopropane and 2-iodopropane have contributed to understanding rotational isomerism and molecular conformation, which is crucial in molecular modeling and design (Ogawa et al., 1978).

properties

IUPAC Name

2-iodopropane
Source PubChem
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InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058788
Record name Propane, 2-iodo-
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Molecular Weight

169.99 g/mol
Source PubChem
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Physical Description

Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline]
Record name Isopropyl iodide
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Vapor Pressure

43.1 [mmHg]
Record name Isopropyl iodide
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Product Name

2-Iodopropane

CAS RN

75-30-9
Record name Isopropyl iodide
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Record name Isopropyl iodide
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Record name Propane, 2-iodo-
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Record name Propane, 2-iodo-
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Record name 2-iodopropane
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Record name ISOPROPYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,430
Citations
JJ Orlando, CA Piety, JM Nicovich… - The Journal of …, 2005 - ACS Publications
… Complementary environmental chamber studies of the reaction of Cl atoms with 2-iodopropane, CH 3 CHICH 3 , are also presented. As determined by relative rate methods, the …
Number of citations: 31 pubs.acs.org
A Brooks, KC Lau, CY Ng… - European Journal of Mass …, 2004 - journals.sagepub.com
… Although the 0 K dissociative ionization threshold or appearance energy (AE) for iodine atom loss in the photoionization of 2-iodopropane has been studied by a number of different …
Number of citations: 11 journals.sagepub.com
JL Brum, S Deshmukh, B Koplitz - Journal of the American …, 1991 - ACS Publications
… of 2-iodopropane at 248 nm produces CH bond cleavage with a definite propensity toward … In addition to improving our understanding of “site-specific” bond cleavage in 2-iodopropane, …
Number of citations: 15 pubs.acs.org
CE Dahm, DG Peters - Analytical Chemistry, 1994 - ACS Publications
… can catalytically reduce iodoethane or 2-iodopropane to form an ethyl or 2-… of 2-iodopropane is of the S classification. Controlled-potential electrolyses of iodoethane and 2-iodopropane …
Number of citations: 170 pubs.acs.org
MR Zhang, M Ogawa, Y Yoshida, K Suzuki - Applied radiation and isotopes, 2006 - Elsevier
[2- 11 C]2-iodopropane ([2- 11 C]i-PrI) and [1- 11 C]iodoethane ([1- 11 C]EtI) were selectively synthesized using the loop method by reacting methylmagnesium bromide (MeMgBr) with [ …
Number of citations: 14 www.sciencedirect.com
EC Lambert, AE Williams, RC Fortenberry… - Physical Chemistry …, 2022 - pubs.rsc.org
The potential formation of halogen bonded complexes between a donor, heptafluoro-2-iodopropane (HFP), and the three acceptor heterocyclic azines (azabenzenes: pyridine, …
Number of citations: 7 pubs.rsc.org
T Yamauchi, K Hattori, K Nakao… - The Journal of Organic …, 1988 - ACS Publications
… l,l-dimethoxy-l-(4-isobutylphenyl)-2-iodopropane (5, R = … ) with iodine (5.04 g, 20 mmol) inTMOF (5.3 g) at 23 C for 24 h afforded l-(4bromophenyl)-l,l-dimethoxy-2-iodopropane (5, R = …
Number of citations: 22 pubs.acs.org
RD Chambers, WKR Musgrave, J Savory - Journal of the Chemical …, 1962 - pubs.rsc.org
… Because of the close similarity between the spectra of heptafluoro-2-iodopropane and our disulphide, it appears that a CS stretching frequency either is too weak to be observed or is …
Number of citations: 16 pubs.rsc.org
K Summers, NT Kemp, NJ Paris, NK Singh - Surface science, 2007 - Elsevier
… report coupling and disproportionation reactions following adsorption of 2-iodopropane ((CH 3 ) 2 CHI). The investigation of 2-iodopropane as the alkyl precursor adds a new dimension …
Number of citations: 2 www.sciencedirect.com
RJH Clark, JR Dann, LJ Foley - The Journal of Physical Chemistry …, 1997 - ACS Publications
… ) resemble those assigned to 2-iodopropane (Table 1) and … a matrix containing ozone and 2-iodopropane using λ > 800 … ν IO region of a matrix containing 2-iodopropane/ 18 O 3 /Ar (…
Number of citations: 13 pubs.acs.org

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